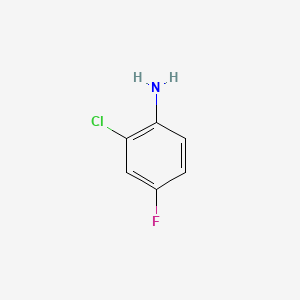

2-Chloro-4-fluoroaniline

Descripción

Nomenclature and Chemical Classification within Academic Contexts

2-Chloro-4-fluoroaniline is systematically named according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature as This compound . matrix-fine-chemicals.comsigmaaldrich.comthermofisher.com It is also recognized by other names such as 2-Chloro-4-fluorobenzenamine. guidechem.com The compound is identified by its CAS (Chemical Abstracts Service) Registry Number, 2106-02-7 . guidechem.comscbt.com

From a classification standpoint, this compound falls into several key chemical categories. It is a primary aromatic amine, characterized by the amino group (-NH2) attached directly to a benzene (B151609) ring. matrix-fine-chemicals.com Furthermore, the presence of halogen atoms places it in the category of aryl halides. matrix-fine-chemicals.com The specific combination of both chlorine and fluorine makes it a dihalogenated aniline (B41778), a class of compounds that has garnered significant interest in various fields of chemical synthesis. matrix-fine-chemicals.comchemimpex.com

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | This compound matrix-fine-chemicals.com |

| Synonyms | 2-Chloro-4-fluorobenzenamine guidechem.com |

| CAS Number | 2106-02-7 guidechem.com |

| Molecular Formula | C6H5ClFN matrix-fine-chemicals.comscbt.com |

| Molecular Weight | 145.56 g/mol matrix-fine-chemicals.comscbt.com |

| InChI Key | XRAKCYJTJGTSMM-UHFFFAOYSA-N matrix-fine-chemicals.comsigmaaldrich.com |

Historical Overview of Research and Development of Halogenated Anilines

The study of halogenated anilines is deeply rooted in the broader history of organic chemistry, which saw significant advancements in the 20th century. The initial exploration of these compounds was driven by the need to understand how the introduction of halogen substituents influences the chemical reactivity and properties of aromatic amines. Aniline itself, first isolated in the 19th century, became a foundational molecule for the burgeoning dye industry and later, for pharmaceuticals. nih.gov

The development of methods to selectively introduce halogens onto the aniline ring was a critical step. Early research focused on electrophilic substitution reactions, though these often led to mixtures of isomers, presenting significant purification challenges. rsc.org The pursuit of more controlled and regioselective halogenation methods has been a consistent theme in the evolution of this area of chemistry. rsc.org

While the specific timeline for the initial synthesis of this compound is not extensively documented in readily available literature, its emergence is tied to the growing demand for specialized halogenated intermediates in the pharmaceutical and agrochemical sectors. nbinno.com The unique substitution pattern of this compound, with its distinct electronic properties, became particularly valuable as researchers sought to fine-tune the biological activity and metabolic stability of new chemical entities. nih.gov The development of advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, has further expanded the toolkit for creating complex molecules from halogenated anilines. rsc.org

Significance and Research Relevance in Contemporary Chemistry

In modern chemical research, this compound is recognized as a versatile and crucial building block. chemimpex.com Its significance stems from the combined influence of the chloro, fluoro, and amino functional groups on the molecule's reactivity and its ability to participate in a variety of chemical transformations. chemimpex.com

Key areas of research relevance include:

Pharmaceutical Synthesis: The compound is a key intermediate in the production of various pharmaceuticals. guidechem.comchemimpex.com The presence of both chlorine and fluorine can enhance a drug molecule's metabolic stability, bioavailability, and binding affinity to biological targets. nih.gov For example, halogenated anilines are integral to the synthesis of certain antimicrobial and anticancer agents. nih.govossila.com Research has shown that 3-chloro-4-fluoroaniline, a closely related isomer, is used in the synthesis of fluoroquinolones, a class of antibiotics. orientjchem.org

Agrochemical Development: this compound is utilized in the formulation of agrochemicals, such as herbicides and fungicides. guidechem.comchemimpex.com The specific halogen substitution pattern can impart desired biological activity against agricultural pests and weeds. chemimpex.com

Materials Science: It serves as a precursor in the creation of specialty polymers and high-performance materials. guidechem.com The unique electronic properties conferred by the halogen atoms can be exploited in the development of materials with specific optical or electronic characteristics.

Dye and Pigment Industry: The compound is an important component in the manufacture of dyes, contributing to the creation of stable and vibrant colors. chemimpex.com

Supramolecular Chemistry: Recent studies have highlighted the ability of perhalogenated anilines to act as bifunctional donors of both hydrogen and halogen bonds. This dual functionality makes them valuable for applications in crystal engineering and the design of novel materials with controlled intermolecular interactions. acs.org

The ongoing research into halogenated anilines continues to uncover new applications and synthetic methodologies. The ability to precisely control the placement of different halogens on the aniline ring, as seen in this compound, allows for the systematic investigation of structure-activity relationships, a fundamental aspect of medicinal and materials chemistry.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow or orange clear liquid guidechem.comchemimpex.com |

| Boiling Point | 120 °C at 39.8 mmHg chemimpex.com |

| Density | 1.34 g/mL chemimpex.com |

| Refractive Index | n20/D 1.55 chemimpex.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAKCYJTJGTSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062182 | |

| Record name | Benzenamine, 2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-02-7 | |

| Record name | 2-Chloro-4-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2106-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-chloro-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-fluoroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K77X364T56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Conventional and Modern Synthetic Routes to 2-Chloro-4-fluoroaniline

The synthesis of this compound is most commonly achieved through a well-established, multi-step process that begins with 4-fluoroaniline (B128567). This conventional route involves the protection of the amino group via acetylation, followed by regioselective chlorination and subsequent deprotection to yield the target molecule.

Synthesis via 4-Fluoroacetanilide (B1213217) Intermediates

The initial step in this synthetic sequence is the acetylation of 4-fluoroaniline. This is a crucial protecting group strategy, as the acetyl group moderates the activating effect of the amino group, preventing polychlorination and directing the subsequent chlorination to the desired ortho position. The reaction typically involves treating 4-fluoroaniline with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or in a suitable solvent like glacial acetic acid. This reaction proceeds to form the stable intermediate, 4-fluoroacetanilide (also known as N-(4-fluorophenyl)acetamide).

Chlorination Techniques and Reagents

Common reagents include:

N-Chlorosuccinimide (NCS): This reagent is often used for its mild and selective chlorinating properties. The reaction is typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures, yielding 2-chloro-4-fluoroacetanilide with good results. One documented procedure reports an 86% yield when using NCS in acetonitrile at 90°C for 2 hours.

Sulfuryl chloride (SO₂Cl₂): Another effective reagent for the chlorination of acetanilides.

Chlorine gas (Cl₂): While a potent chlorinating agent, the use of chlorine gas can be less selective and requires careful control of reaction conditions to avoid over-chlorination.

Hydrogen chloride and an oxidizing agent: Systems such as hydrogen chloride in the presence of hydrogen peroxide can also be used to generate the electrophilic chlorine species in situ.

The choice of reagent and reaction conditions is pivotal in maximizing the yield of the desired 2-chloro isomer while minimizing the formation of other isomers and polychlorinated byproducts.

Deacetylation Processes

The final step in the conventional synthesis is the removal of the acetyl protecting group from 2-chloro-4-fluoroacetanilide to furnish this compound. This is typically achieved through hydrolysis under either acidic or basic conditions.

Acidic Hydrolysis: Heating the acetylated intermediate with a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), effectively cleaves the amide bond. For instance, reacting 2-chloro-4-fluoroacetanilide with 4 mol/L HCl under reflux for 3 hours, followed by basification with a sodium hydroxide (B78521) solution to a pH greater than 10, yields the final product.

Basic Hydrolysis: Alternatively, saponification using a strong base like sodium hydroxide or potassium hydroxide can also be employed for the deacetylation process.

Following hydrolysis, the product is typically isolated by extraction and purified by distillation under reduced pressure.

Mechanistic Investigations of Formation Reactions

The formation of this compound is governed by the principles of electrophilic aromatic substitution, with the reaction kinetics and thermodynamics being influenced by the nature of the substituents on the aromatic ring.

Reaction Kinetics and Thermodynamic Considerations

The key chlorination step is an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) is an ortho-, para-directing and activating group, though less activating than an amino group (-NH₂). The fluorine atom at the para-position is also an ortho-, para-director but is a deactivating group due to its high electronegativity and inductive electron withdrawal.

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives is pivotal for their application as intermediates in the pharmaceutical and agrochemical industries. Catalytic methods are often employed to achieve high efficiency and selectivity. One notable synthetic route starts from 4-fluoroaniline, which is chlorinated to produce this compound. chemicalbook.com Another approach involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method utilizes a 1% Pt/C catalyst under a hydrogen atmosphere (0.1 – 5MPa) at temperatures between 50-100°C, demonstrating high conversion rates and yields suitable for large-scale production. google.com

While platinum-based catalysts are effective, research has also focused on synthetic strategies that circumvent the need for expensive precious metals. google.comguidechem.com One such method for preparing derivatives from this compound avoids these costly catalysts, which is advantageous for industrial-scale production. guidechem.com This approach not only reduces costs but also aligns with sustainability goals by avoiding the environmental and economic issues associated with precious metal sourcing and recovery. guidechem.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the synthesis of chemical intermediates like this compound. A key aspect is the development of processes that are safe, low-cost, and environmentally friendly. eurekalert.org Synthetic methods that avoid toxic reagents and expensive precious metal catalysts are prime examples of this approach in action. guidechem.com Such processes minimize the generation of hazardous waste and reduce environmental impact, often resulting in only benign salts as by-products. eurekalert.org The focus is on creating scalable, efficient, and safe production methods that are economically viable and sustainable. guidechem.comeurekalert.org

Derivatization and Functionalization of this compound

The chemical reactivity of this compound allows for a wide range of derivatization and functionalization reactions, making it a versatile building block in organic synthesis. These reactions can target the amino group or the aromatic ring itself.

The amino (-NH₂) group in this compound is a primary site for functionalization. It can readily undergo reactions typical of primary aromatic amines.

Acylation: The amino group can be acylated to form amides. For instance, reacting the parent compound, 4-fluoroaniline, or its derivatives with an acylating agent like chloroacetyl chloride yields N-acylated products. google.com This reaction is fundamental for introducing new functional groups and building more complex molecular architectures.

Diazotization: The amino group can be converted into a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can be used in subsequent reactions, such as the Sandmeyer reaction, to introduce a variety of substituents (e.g., -CN, -Cl, -Br) onto the aromatic ring. guidechem.com

A summary of representative reactions involving the amino group is presented below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Chloroacetyl chloride | N-(2-chloro-4-fluorophenyl)acetamide |

| Diazotization | Sodium nitrite, Hydrochloric acid | 2-Chloro-4-fluorobenzenediazonium chloride |

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. total-synthesis.com The outcome of these reactions is directed by the existing substituents: the amino group, the chlorine atom, and the fluorine atom.

The -NH₂ group is a powerful activating and ortho, para-directing group. byjus.com The halogen substituents (-Cl and -F) are deactivating yet are also ortho, para-directing. total-synthesis.com The combined effect of these groups directs incoming electrophiles primarily to the positions ortho to the strongly activating amino group (positions 3 and 5). However, the high reactivity of the amino group can lead to side reactions. To control the reaction and achieve specific substitution patterns, the amino group is often protected, for example, by converting it into an acetanilide. This reduces its activating influence and steric bulk, allowing for more predictable outcomes. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring. masterorganicchemistry.com With bromine water, anilines can be readily substituted to form polybrominated products. byjus.com

Nitration: Introduction of a nitro group (-NO₂). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

| Reaction Type | Typical Reagent | Expected Substitution Position(s) |

| Bromination | Br₂ / FeBr₃ | 3- and/or 5-position |

| Nitration | HNO₃ / H₂SO₄ | 3- and/or 5-position |

| Sulfonation | Fuming H₂SO₄ | 3- and/or 5-position |

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying the aromatic ring. In this reaction, a nucleophile displaces a leaving group (typically a halide) on the ring. youtube.com This mechanism is distinct from SN1 and SN2 reactions and generally requires the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, both chlorine and fluorine can potentially act as leaving groups. In the context of SNAr reactions, fluorine is often a better leaving group than chlorine. youtube.com This is because the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to attack by a nucleophile. youtube.comyoutube.com

The parent this compound molecule lacks the strong electron-withdrawing groups typically required for SNAr to proceed under mild conditions. Therefore, it would be relatively unreactive towards most nucleophiles. However, if the ring were first substituted with a powerful electron-withdrawing group (e.g., via a nitration reaction as described in the previous section), the resulting molecule would become significantly more activated towards nucleophilic aromatic substitution. libretexts.org

Coupling Reactions for the Synthesis of Complex Molecules Utilizing this compound

The strategic incorporation of this compound into more complex molecular frameworks is frequently achieved through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. The halogen substituents on the aniline (B41778) ring provide reactive handles for such transformations, enabling the construction of diverse molecular architectures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, typically involving the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of this compound, this reaction can be envisioned to form diarylamines or N-aryl aniline derivatives. While general methodologies for the Buchwald-Hartwig amination of aryl halides with various amines are well-established, specific documented examples detailing the use of this compound as the amine coupling partner remain less common in readily accessible literature. nih.govnih.govbeilstein-journals.org The reaction would theoretically proceed via the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of this compound, deprotonation, and subsequent reductive elimination to yield the N-arylated product. wikipedia.org

Key components for a successful Buchwald-Hartwig amination include a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. organic-chemistry.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the catalyst and facilitates reaction |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

| Aryl Halide | Aryl bromides, iodides, or chlorides | Electrophilic coupling partner |

| Amine | This compound | Nucleophilic coupling partner |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. sandiego.edunih.govorganic-chemistry.org In principle, this compound could be transformed into an arylboronic acid or its corresponding ester derivative, which could then participate in Suzuki-Miyaura coupling with various aryl or vinyl halides to produce complex biaryl structures. This transformation would involve the initial conversion of the aniline to a more suitable derivative for boronation, followed by the palladium-catalyzed cross-coupling. The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

While the Suzuki-Miyaura reaction is widely used for the synthesis of biaryls, specific examples detailing the direct use of this compound-derived boronic acids are not extensively documented in the surveyed literature. sandiego.edunih.gov However, the synthesis of biaryl compounds from haloanilines is a common strategy in medicinal chemistry. nih.gov

Table 2: General Parameters for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the cross-coupling reaction |

| Organoboron Reagent | Arylboronic acid or ester | Nucleophilic coupling partner |

| Organic Halide | Aryl or vinyl bromide, iodide, or chloride | Electrophilic coupling partner |

| Base | K₂CO₃, CsF, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane/H₂O, Toluene, Isopropanol | Reaction solvent |

Sonogashira Coupling

The Sonogashira coupling reaction is a versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. organic-chemistry.orgwikipedia.org This reaction would involve the C-Cl bond of this compound reacting with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The result would be the synthesis of 2-alkynyl-4-fluoroanilines, which are valuable intermediates in the synthesis of heterocycles and other complex molecules. The catalytic cycle is thought to involve the formation of a palladium-acetylide complex and a copper-acetylide species, leading to the desired coupled product. wikipedia.org

Table 3: Typical Components for Sonogashira Coupling

| Component | Example | Function |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Main catalyst for the coupling |

| Copper(I) Co-catalyst | CuI | Promotes the formation of the acetylide |

| Terminal Alkyne | Phenylacetylene, propargyl alcohol | Nucleophilic coupling partner |

| Base | Triethylamine, Diisopropylamine | Scavenges the HX by-product and acts as a solvent |

| Solvent | THF, DMF, Acetonitrile | Provides the reaction medium |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org In this reaction, the C-Cl bond of this compound would react with an alkene to form a substituted aniline with a new carbon-carbon double bond. The mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the product and regenerate the catalyst. wikipedia.org

While the Heck reaction is a versatile method for the olefination of aryl halides, specific research findings detailing its application to this compound, including reaction partners, catalysts, and yields, are not extensively reported in the available literature. organic-chemistry.orglibretexts.org

Table 4: General Conditions for the Heck Reaction

| Component | Example | Role in the Reaction |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes the catalyst |

| Alkene | Styrene, acrylates | Olefinic coupling partner |

| Base | Triethylamine, K₂CO₃ | Neutralizes the hydrogen halide produced |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |

Computational and Theoretical Chemistry Studies

Spectroscopic Data Interpretation through Theoretical Frameworks

Theoretical chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules like 2-Chloro-4-fluoroaniline. By employing quantum mechanical calculations, typically using Density Functional Theory (DFT), researchers can simulate various spectra, which aids in the assignment of experimental data and provides insights into the molecule's electronic structure and bonding.

Vibrational Analysis: FT-IR and FT-Raman

A theoretical vibrational analysis for this compound would involve calculating the harmonic vibrational frequencies using methods such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). These calculations predict the energies of the fundamental modes of vibration of the molecule.

The results are crucial for interpreting experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the N-H bonds in the amine group, the C-Cl and C-F stretching, or the bending and wagging of the aromatic ring. By comparing the calculated frequencies (often scaled to correct for anharmonicity and other systematic errors) with the experimental spectra, a detailed and reliable assignment of the observed vibrational bands can be achieved.

A potential data table from such a study would look as follows, assigning calculated frequencies to observed experimental peaks and describing the nature of the vibration through Potential Energy Distribution (PED).

| Assignment | Calculated FT-IR (cm⁻¹) | Calculated FT-Raman (cm⁻¹) |

| N-H Asymmetric Stretch | Data not available | Data not available |

| N-H Symmetric Stretch | Data not available | Data not available |

| C-H Stretch | Data not available | Data not available |

| C=C Stretch (Aromatic) | Data not available | Data not available |

| N-H Bending | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

| C-Cl Stretch | Data not available | Data not available |

| No specific theoretical data for this compound was found in the searched scientific literature. |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)

Theoretical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for different nuclei within a molecule. For this compound, this would involve predicting the ¹H, ¹³C, and ¹⁹F chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose.

These predictions are invaluable for the assignment of complex NMR spectra. The calculated chemical shifts, typically referenced against a standard like Tetramethylsilane (TMS), can be correlated with experimental values to confirm the structure of the molecule and to understand the electronic environment of each atom. For instance, the electron-withdrawing effects of the chlorine and fluorine atoms would be reflected in the calculated chemical shifts of the nearby carbon and hydrogen atoms on the aniline (B41778) ring.

A summary of predicted NMR chemical shifts would typically be presented in a table comparing them to experimental values.

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Calculated ¹⁹F Shift (ppm) |

| C1 | Data not available | Data not available | |

| C2 | Data not available | Data not available | |

| C3 | Data not available | Data not available | |

| C4 | Data not available | Data not available | |

| C5 | Data not available | Data not available | |

| C6 | Data not available | Data not available | |

| H (on C3) | Data not available | ||

| H (on C5) | Data not available | ||

| H (on C6) | Data not available | ||

| N-H | Data not available | ||

| F (on C4) | Data not available | ||

| No specific theoretical data for this compound was found in the searched scientific literature. |

UV-Vis Absorption Spectra Predictions

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the absorption wavelength (λmax), the excitation energy, and the oscillator strength (f), which is a measure of the intensity of the transition. These theoretical predictions help in understanding the origin of the absorption bands observed in an experimental UV-Vis spectrum. For this compound, the calculations would likely reveal π → π* transitions within the benzene (B151609) ring, influenced by the amino, chloro, and fluoro substituents.

The predicted UV-Vis data would be presented as follows:

| Transition | Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| HOMO → LUMO | Data not available | Data not available | Data not available |

| HOMO-1 → LUMO | Data not available | Data not available | Data not available |

| HOMO → LUMO+1 | Data not available | Data not available | Data not available |

| No specific theoretical data for this compound was found in the searched scientific literature. |

Nonlinear Optical (NLO) Properties Calculations

Computational chemistry is a key tool for the investigation of the Nonlinear Optical (NLO) properties of materials. For a molecule like this compound, theoretical calculations can predict its potential for use in NLO applications by determining its hyperpolarizability.

First-Order Hyperpolarizability (β₀) and Related Parameters

The first-order hyperpolarizability (β₀ or β) is a measure of a molecule's ability to exhibit second-order NLO effects, such as second-harmonic generation. This property is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the amino group acts as a donor, while the halogens are withdrawing groups, creating an intramolecular charge transfer system that is conducive to NLO activity.

Theoretical calculations, typically using DFT or other ab initio methods, can compute the components of the β tensor. From these components, the total (or static) first-order hyperpolarizability can be determined. The results are often compared to a standard NLO material, like urea, to gauge the potential of the new compound.

The calculated NLO parameters for this compound would be summarized in a table.

| Parameter | Calculated Value (esu) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β₀) | Data not available |

| No specific theoretical data for this compound was found in the searched scientific literature. |

Applications in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Development and Drug Discovery

Synthesis of Active Pharmaceutical Ingredients (APIs)

The synthesis of APIs is a cornerstone of the pharmaceutical industry, involving intricate chemical processes to produce biologically active compounds. arborpharmchem.comcam.ac.uk 2-Chloro-4-fluoroaniline is a versatile intermediate used in the creation of complex organic molecules for pharmaceutical applications. myskinrecipes.com Its utility lies in its ability to participate in various chemical reactions to form the core structures of diverse APIs. The process of developing these APIs often involves multi-step syntheses where this compound is introduced to build a specific part of the final drug molecule. nih.gov

Development of Anti-inflammatory and Analgesic Drugs

Research has demonstrated the application of this compound in the development of potent anti-inflammatory and analgesic agents. chemimpex.com A notable example is the synthesis of (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide. nih.gov This compound has been identified as a potent anti-inflammatory and analgesic agent. nih.gov The development of such compounds highlights the role of the this compound scaffold in creating new therapeutic options for inflammatory conditions and pain management. nih.govresearchgate.netderpharmachemica.com

| Compound Name | Therapeutic Application |

| (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamide | Anti-inflammatory, Analgesic |

Role in Anticancer and Antiviral Compound Synthesis

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in the design of anticancer and antiviral drugs. nih.govnih.gov These halogenated compounds can exhibit enhanced biological activity. rsc.org While direct synthesis examples from this compound are proprietary and often found in patent literature, its structural motifs are present in various compounds investigated for their potential as anticancer and antiviral agents. The unique electronic properties imparted by the chloro and fluoro substituents make it a valuable precursor in the synthesis of novel therapeutic agents targeting cancer and viral infections. nbinno.com

Precursor for Quinolone Derivatives

Quinolone and fluoroquinolone antibiotics are a critical class of broad-spectrum antibacterial agents. google.comnih.gov 3-Chloro-4-fluoroaniline is a key intermediate in the synthesis of several important fluoroquinolone antibiotics, such as Norfloxacin, Zanocin, and Ciprofloxacin. google.com While not identical, the structural similarity and reactivity of this compound make it a plausible and valuable precursor for the synthesis of novel quinolone and fluoroquinolone derivatives. The aniline (B41778) moiety is a fundamental component of the quinolone core structure, and modifications to the halogen substitution pattern can lead to new compounds with improved antibacterial activity or altered pharmacological profiles. nih.gov

Applications in Agrochemical Research and Development

In addition to its role in pharmaceuticals, this compound is a significant intermediate in the agrochemical industry. chemimpex.commyskinrecipes.comnbinno.com The introduction of fluorine atoms into agrochemicals can lead to increased efficacy, metabolic stability, and altered modes of action. rhhz.netnih.gov

Synthesis of Herbicides and Fungicides

This compound is a key building block in the synthesis of various herbicides and fungicides. chemimpex.commyskinrecipes.com It is notably used in the production of 2-chloro-4-fluorobenzoic acid, which is a critical intermediate for the herbicide saflufenacil. guidechem.comgoogle.com The synthesis of effective crop protection agents is crucial for modern agriculture, and this compound provides a versatile platform for the development of new and improved herbicides and fungicides. chemimpex.commyskinrecipes.comguidechem.com

| Intermediate | Final Product Class |

| 2-Chloro-4-fluorobenzoic acid | Herbicide (e.g., Saflufenacil) |

Key Intermediate for Saflufenacil

This compound is a pivotal precursor in the synthesis of Saflufenacil, a potent herbicide used for broadleaf weed control in various crops. mdpi.com The synthesis of Saflufenacil is a multi-step process where derivatives of this compound are essential starting materials.

The synthesis demonstrates the importance of the specific arrangement of substituents on the aniline ring of this compound, which dictates the subsequent reactions and the ultimate efficacy of the final Saflufenacil molecule.

Table 1: Key Stages in Saflufenacil Intermediate Synthesis

| Step | Reactants | Product | Yield/Purity |

|---|---|---|---|

| a) | 2-chloro-4-fluoro-5-aminobenzoate, Ethyl trifluoroacetoacetate | Intermediate (1) | 90% yield |

| b) | Intermediate (1), Methylamine hydrochloride | Intermediate (2) | Not specified |

| c) | Intermediate (2), Acylating reagent (e.g., diphenyl carbonate) | 2-chloro-4-fluoro-5-(3-methyl-2,6-dione-4-trifluoromethyl-2,3-dihydropyrimidin-1(6H)-yl)benzoate | 88% yield, 99% purity |

Data sourced from patent CN112574126A describing a preparation method for a Saflufenacil intermediate. capchem.com

Role in Material Science Research

The distinct electronic properties and structural characteristics of this compound make it a valuable component in material science, particularly in the development of liquid crystals and high-performance polymers.

The synthesis of liquid crystals often involves molecules with specific structural anisotropy and dipole moments. Fluorinated compounds are of particular interest in this field. biointerfaceresearch.com The incorporation of halogen atoms, such as fluorine and chlorine, into the molecular structure of organic compounds is a key strategy for designing liquid crystal materials with desired properties. whiterose.ac.ukresearchgate.net Halogen bonding and the dipole moments associated with C-F and C-Cl bonds can influence the self-assembly of molecules, leading to the formation of stable liquid crystalline phases (mesophases). whiterose.ac.ukbeilstein-journals.org

While direct synthesis of a commercial liquid crystal from this compound is not widely documented in publicly available research, its structure is representative of the type of halogenated anilines that serve as foundational synthons for more complex liquid crystalline molecules. The presence of both fluoro and chloro substituents offers chemists the ability to fine-tune intermolecular interactions, which is crucial for controlling the physical properties of the resulting liquid crystal materials. beilstein-journals.org Research has shown that fluorinated thermotropic liquid crystals exhibit fascinating and functional properties essential for display technologies. biointerfaceresearch.com

This compound and its derivatives are utilized in the synthesis of advanced polymers, most notably fluorinated polyimides. capchem.com Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. scielo.brvt.edu

The introduction of fluorine-containing monomers, which can be derived from compounds like this compound, into the polyimide backbone significantly enhances several key properties. scielo.br Fluorinated polyimides exhibit:

Improved Optical Transparency: The presence of fluorine atoms can reduce intermolecular charge transfer complex (CTC) formation, leading to polymers with higher light transmittance and lower color intensity. scielo.brnih.gov

Lower Dielectric Constant: The high electronegativity of fluorine reduces molecular polarization, resulting in materials with a lower dielectric constant and dielectric loss, which is critical for applications in microelectronics and 5G technology. mdpi.com

Enhanced Solubility: Fluorine groups can disrupt polymer chain packing, increasing the free volume and making the resulting polyimides more soluble in organic solvents, which simplifies processing. researchgate.net

Reduced Water Absorption: The low surface energy of C-F bonds contributes to lower moisture absorption, improving the long-term stability of the material in humid environments. mdpi.com

The synthesis of these polymers typically follows a two-step method where a diamine (such as a derivative of this compound) is reacted with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide. vt.eduazom.com

Table 2: Properties of Fluorinated Polyimide Films

| Property | Value | Benefit |

|---|---|---|

| Glass Transition Temperature (Tg) | 260 - 407 °C mdpi.comscielo.br | High thermal stability |

| Tensile Strength | Up to 326.7 MPa mdpi.com | Excellent mechanical robustness |

| Optical Transmittance (@500 nm) | >81.2% mdpi.com | Suitability for optical applications |

| Dielectric Constant (@1 MHz) | As low as 2.312 mdpi.com | Superior electrical insulation |

Properties are representative of various fluorinated polyimides and demonstrate the advantages of incorporating fluorine-containing monomers.

Contribution to Dye and Pigment Chemistry

Aniline and its derivatives are fundamental components in the synthesis of a vast array of synthetic dyes, particularly azo dyes. unb.caijirset.com Azo dyes, which contain the characteristic nitrogen-nitrogen double bond (-N=N-), are the largest and most important class of synthetic colorants. pbworks.com

The synthesis of an azo dye is a two-step process: pbworks.com

Diazotization: An aromatic amine (the diazo component), such as this compound, is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. unb.ca

Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a nucleophilic coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the final azo dye. pbworks.com

The specific color of the resulting dye is determined by the chemical structures of both the diazo component and the coupling component. By using a halogenated amine like this compound, chemists can create dyes with specific shades and improved properties, such as lightfastness. google.com The presence of chlorine and fluorine atoms on the aromatic ring influences the electronic structure of the molecule, thereby affecting its absorption spectrum and final color. researchgate.net

Analytical Methodologies for 2 Chloro 4 Fluoroaniline and Its Metabolites

Chromatographic Techniques

Chromatography is a fundamental tool for separating 2-Chloro-4-fluoroaniline from other components in a sample. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aniline (B41778) derivatives. For this compound, reversed-phase HPLC is the most common approach. This method utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase.

Detailed research on the closely related compound, 4-fluoroaniline (B128567), demonstrates a robust method that is applicable to this compound. Chromatographic separation is effectively achieved on columns like the Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) tcichemicals.comsigmaaldrich.com. A gradient elution program is often employed to ensure optimal separation, using a mobile phase consisting of water (Phase A) and acetonitrile (B52724) with a small percentage of an acidifier like acetic or formic acid (Phase B) tcichemicals.comsigmaaldrich.com. The acid helps to improve peak shape by ensuring the aniline is in a consistent protonation state.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile with 0.05% Acetic or Formic Acid |

| Mode | Gradient Elution |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | ~30°C |

| Injection Volume | ~20 µL |

| Detector | UV, Mass Spectrometry (MS) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, particularly for purity assessment and the analysis of volatile samples. The method is suitable due to the compound's relatively low boiling point. Commercial suppliers often use GC to certify the purity of this compound, commonly achieving purities greater than 98.0% tcichemicals.com.

A typical GC method involves using a nonpolar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) sigmaaldrich.com. A temperature-programmed oven is used to ensure the separation of the analyte from any impurities. For example, the oven temperature might start at 60°C, hold for several minutes, and then ramp up to a final temperature of around 220°C sigmaaldrich.com. Nitrogen or hydrogen can be used as the carrier gas sigmaaldrich.com.

| Parameter | Condition |

|---|---|

| Column | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Nitrogen or Hydrogen at ~1 mL/min |

| Inlet Temperature | ~250°C |

| Oven Program | Initial 60°C (5 min), ramp 10°C/min to 140°C, ramp 30°C/min to 220°C (1 min) |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

HPLC-ICPMS (Inductively Coupled Plasma Mass Spectrometry) for Elemental Detection (e.g., 35Cl, 34S)

For the specific detection of this compound and its metabolites in complex biological or environmental samples, the hyphenated technique of HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS) offers unparalleled specificity. This method allows for element-specific detection, which is highly advantageous for tracking compounds containing unique heteroatoms.

In a landmark study on the metabolism of the isomeric compound 3-chloro-4-fluoroaniline, HPLC-ICPMS was used to profile metabolites by specifically monitoring for the chlorine isotope ³⁵Cl shu.ac.uktandfonline.com. This approach allows the chromatogram to display only those peaks corresponding to chlorine-containing compounds, effectively filtering out the vast majority of endogenous biological molecules. This greatly simplifies metabolite discovery and profiling. The same principle can be applied to track sulfur-containing metabolites (e.g., sulfates or glutathione conjugates) by monitoring for the sulfur isotope ³⁴S shu.ac.uktandfonline.com. This technique provides a powerful tool for metabolic fate studies without the need for radiolabeling.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy provides detailed information about the atomic structure of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR : The proton NMR spectrum provides information on the aromatic protons and the amine (-NH₂) protons. The aromatic region will show complex splitting patterns due to coupling between the protons and with the fluorine atom.

¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are influenced by the attached chlorine, fluorine, and amine groups.

¹⁹F NMR : Fluorine-19 NMR is particularly powerful for analyzing fluorinated compounds. ¹⁹F is a high-sensitivity nucleus with a wide chemical shift range, making it an excellent probe for detecting the parent compound and its metabolites in biological samples huji.ac.il. Studies on 3-chloro-4-fluoroaniline have successfully used ¹⁹F NMR for the facile and specific detection and quantification of its metabolites in urine shu.ac.uktandfonline.com. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing a distinct signal for the parent compound and different signals for various metabolites nih.gov.

| Nucleus | Information Obtained |

|---|---|

| ¹H | Provides data on aromatic and amine protons, including coupling information. |

| ¹³C | Identifies unique carbon atoms in the aromatic ring. |

| ¹⁹F | Offers a highly sensitive and specific signal for the parent compound and its fluorinated metabolites. |

Mass Spectrometry (MS) and HPLC-MS/MS

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. The molecular ion peak for the compound appears at a mass-to-charge ratio (m/z) of 145 nih.gov. A key feature in the mass spectrum is the characteristic isotopic pattern of chlorine; a second peak will appear at m/z 147 with approximately one-third the intensity of the m/z 145 peak, corresponding to the natural abundance of the ³⁷Cl isotope nih.gov.

When coupled with HPLC (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS), this technique becomes a powerful tool for both quantification and structural elucidation of metabolites. In studies of 3-chloro-4-fluoroaniline, HPLC-MS/MS was instrumental in identifying major metabolites, such as sulfate and glucuronide conjugates shu.ac.uktandfonline.com. The initial MS scan identifies potential metabolite masses, and subsequent MS/MS experiments fragment these ions to provide structural information for definitive identification.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds such as this compound. The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. When a sample is exposed to infrared radiation, its molecules absorb energy and vibrate in various ways, including stretching and bending of the chemical bonds. The resulting absorption spectrum provides a unique "fingerprint" of the molecule.

In the analysis of halogenated anilines, FT-IR spectroscopy allows for the identification of characteristic vibrational bands. For instance, the N-H stretching vibrations of the primary amine group in aniline derivatives typically appear in the 3300-3500 cm⁻¹ region. nih.gov The C-Cl stretching vibrations are generally observed at lower frequencies, while the C-F stretching band is also a key indicator. The aromatic C-H and C=C ring stretching vibrations provide further information about the substitution pattern on the benzene (B151609) ring.

While a specific, complete FT-IR spectrum for this compound is not detailed in the provided search results, analysis of similar compounds like 2-chloro-4-methylaniline and 2-chloro-4-nitroaniline provides insight into the expected spectral features. nih.govresearchgate.net For these molecules, researchers record spectra, often in the 4000–400 cm⁻¹ range, and compare the experimental vibrational frequencies with those calculated using theoretical methods like Density Functional Theory (DFT) to make precise assignments. nih.govnih.gov This combined experimental and theoretical approach allows for a comprehensive understanding of the molecule's vibrational properties.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| N-H Stretching | 3300 - 3500 | 2-chloro-4-methylaniline |

| Aromatic C-H Stretching | 3000 - 3100 | 2-chloro-4-methylaniline |

| C=C Aromatic Ring Stretching | 1400 - 1600 | 2-chloro-4-methylaniline |

| N-H Bending | 1580 - 1650 | 2-chloro-4-methylaniline |

| C-F Stretching | 1100 - 1300 | General range for fluoroaromatics |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule. This technique relies on the inelastic scattering of monochromatic light, usually from a laser. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the molecule's vibrational energy levels.

FT-Raman is particularly useful for analyzing symmetric vibrations and bonds that are non-polar or weakly polar, which may produce weak signals in FT-IR spectra. For aromatic compounds like this compound, FT-Raman is effective in characterizing the vibrations of the carbon skeleton and symmetric substituent modes. The spectra for related compounds, such as 2-chloro-4-methylaniline, have been recorded in regions like 4000–100 cm⁻¹ or 3500-50 cm⁻¹. nih.govresearchgate.net

The analysis involves assigning the observed Raman bands to specific molecular vibrations, a process often aided by computational methods like DFT and Hartree-Fock (HF) calculations. nih.govnih.gov This helps in achieving a complete vibrational assignment and understanding the influence of substituents, such as the chlorine and fluorine atoms, on the aniline ring's structure and vibrational behavior. nih.gov For example, the strong Raman activity of the aromatic ring breathing modes and the C-Cl bond often provides valuable structural data.

Table 2: Expected Characteristic FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| N-H Stretching | 3300 - 3500 | 2-chloro-4-methylaniline |

| Aromatic C-H Stretching | 3000 - 3100 | 2-chloro-4-methylaniline |

| C=C Aromatic Ring Stretching | 1400 - 1600 | 2-chloro-4-methylaniline |

| Ring Breathing Mode | 750 - 900 | 2-chloro-4-methylaniline |

Advanced Analytical Techniques for Metabolite Profiling

Identifying and quantifying the metabolites of a compound like this compound is crucial for understanding its biological fate. Advanced hyphenated analytical techniques, which couple powerful separation methods with sensitive detection systems, are essential for this purpose.

Metabolism of the closely related compound 3-chloro-4-fluoroaniline has been extensively studied in rats using a combination of sophisticated techniques. tandfonline.com These methods are directly applicable to profiling the metabolites of this compound. The primary techniques include:

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is a cornerstone technique for metabolite profiling. HPLC separates the complex mixture of metabolites from a biological sample (e.g., urine), and the tandem mass spectrometer (MS/MS) provides structural information for identification and quantification. This method was used to identify the principal metabolites of 3-chloro-4-fluoroaniline as 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide. tandfonline.com HPLC coupled with electrochemical detection has also proven to be a rapid and sensitive method for monitoring urinary metabolites, avoiding the need for derivatization required by gas chromatography (GC). researchgate.net

¹⁹F-Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy: The presence of a fluorine atom in this compound makes ¹⁹F-NMR a highly specific and powerful tool for metabolite detection and quantification directly in biological fluids. tandfonline.com Since ¹⁹F is naturally 100% abundant and there is typically no biological background signal, any detected resonance can be attributed to the parent compound or its metabolites. This technique allowed for facile detection of metabolites in urine samples. tandfonline.com

HPLC-NMR Spectroscopy: This technique directly couples the separation power of HPLC with the structure-elucidating capability of NMR. It allows for the unambiguous identification of metabolites in a complex mixture without the need for prior isolation. tandfonline.comoup.com

High-Pressure Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICPMS): For halogenated compounds, HPLC-ICPMS with element-specific detection (e.g., for ³⁵Cl) can be used to profile metabolites containing the chlorine atom, providing another layer of specificity in the analysis. tandfonline.com

These combined techniques reveal that major metabolic transformations for compounds like chloro-fluoroanilines include N-acetylation and hydroxylation, followed by O-sulfation or glucuronidation. tandfonline.com

Table 3: Summary of Advanced Analytical Techniques and Findings for Chloro-fluoroaniline Metabolite Profiling

| Analytical Technique | Application | Key Findings/Identified Metabolites | Reference |

|---|---|---|---|

| HPLC-MS/MS | Separation, identification, and quantification of metabolites. | 2-amino-4-chloro-5-fluorophenyl sulfate, 2-acetamido-4-chloro-5-fluorophenyl glucuronide. | tandfonline.com |

| ¹⁹F-NMR Spectroscopy | Specific detection and quantification of fluorine-containing metabolites. | Facile and specific detection of metabolites in urine. | tandfonline.com |

| HPLC with Electrochemical Detection | Monitoring of urinary metabolites. | Sensitive detection of 2-amino-4-chloro-5-fluorophenyl sulphate. | researchgate.net |

Environmental and Ecotoxicological Research

Biodegradation Studies

Comprehensive searches for biodegradation studies on 2-Chloro-4-fluoroaniline yielded no specific results. Information regarding its aerobic degradation, metabolism by microbial strains, or the identification of its degradation metabolites is not available in the current body of scientific literature.

Aerobic Degradation Pathways

There are no documented studies that delineate the aerobic degradation pathways of this compound. The mechanisms by which this specific compound is broken down by microorganisms in the presence of oxygen have not been investigated.

Microbial Metabolism by Specific Strains (e.g., Rhodococcus sp.)

No research could be found detailing the metabolism of this compound by any specific bacterial or fungal strains, including those from the Rhodococcus genus, which are known for their broad degradative capabilities.

Metabolite Identification in Degradation Processes

Consistent with the absence of degradation pathway studies, there is no information available on the intermediate or final metabolites produced during the microbial degradation of this compound.

Environmental Fate and Persistence

The broader environmental behavior of this compound, including its mobility and persistence in various environmental compartments, remains largely uncharacterized. Safety Data Sheets for the compound consistently report that no data are available for its persistence, degradability, and mobility in soil chemicalbook.com.

Mobility in Soil

Specific data on the mobility of this compound in soil, such as its soil organic carbon-water partitioning coefficient (Koc), are not available chemicalbook.com. While anilines as a class may bind to soil organic matter, specific experimental findings for this compound are absent nih.gov.

Degradability in Wastewater Treatment Plants

The behavior and degradability of this compound within wastewater treatment plant environments have not been a subject of published research. Studies on other chloroanilines in wastewater treatment scenarios exist, but this information cannot be directly extrapolated to this compound besjournal.comnih.govresearchgate.net.

Ecotoxicological Assessments (Comparative with Related Chloroanilines)

Aromatic amines, including chloroaniline derivatives, are recognized for their potential to cause adverse effects in aquatic ecosystems. mdpi.comdntb.gov.uanih.gov While specific ecotoxicological data for this compound is scarce, extensive research on related chloroanilines provides a basis for a comparative assessment of its potential environmental risk.

The toxicity of chloroanilines to aquatic organisms generally increases with the degree of chlorine substitution. researchgate.net These compounds can enter aquatic environments through various pathways, including industrial wastewater discharges and accidental spills. mdpi.com Once in the environment, they are considered persistent and can pose a significant risk to aquatic life. mdpi.comnih.gov

A comparative study on the acute toxicity of several chloroanilines (aniline, 4-chloroaniline, 3,5-dichloroaniline, and 2,3,4-trichloroaniline) revealed significant differences in toxicity between the compounds and across different aquatic species. nih.govresearchgate.net For example, in tests involving the algae Pseudokirchneriella subcapitata, 4-chloroaniline was found to be the most toxic among the tested anilines. researchgate.net This highlights the importance of considering the specific chemical structure when evaluating ecotoxicological risk.

The table below presents comparative acute toxicity data for various chloroanilines across different aquatic species, illustrating the range of sensitivities and the impact of chemical structure on toxicity.

| Chemical Compound | Test Organism | Endpoint | Toxicity Value (mg/L) |

| Aniline (B41778) | Danio rerio (Zebrafish) | 96h LC50 | 116 |

| 4-Chloroaniline | Daphnia magna (Water flea) | 48h EC50 | 0.38 |

| 4-Chloroaniline | Pseudokirchneriella subcapitata (Green algae) | 72h EC50 | 0.02 |

| 3,4-Dichloroaniline | Daphnia magna (Water flea) | 48h EC50 | 0.59 |

| 3,5-Dichloroaniline | Daphnia magna (Water flea) | 48h EC50 | 1.1 |

Data sourced from multiple ecotoxicological studies for comparative purposes.

The aquatic ecotoxicity of chloroanilines is a significant concern due to their widespread use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. mdpi.comnih.gov These compounds have been shown to be toxic to a range of aquatic organisms, including bacteria, algae, invertebrates, and fish. cespu.pt

Studies on 4-chloroaniline and 3,4-dichloroaniline have demonstrated their potential to disrupt growth, reproduction, and development in aquatic species. nih.gov For example, p-chloroaniline (PCA) has been shown to cause oxidative stress and damage to biomacromolecules in the clam Ruditapes philippinarum. mdpi.com The toxicity can vary significantly between species. For instance, large interspecies differences in sensitivity were observed in a study comparing the acute toxicity of aniline, 4-chloroaniline, 3,5-dichloroaniline, and 2,3,4-trichloroaniline across a prokaryote and three eukaryotic aquatic species. nih.govresearchgate.net

Environmental risk limits (ERLs) have been derived for monochloroanilines (2-, 3-, and 4-chloroaniline) in surface water to protect aquatic ecosystems. rivm.nl These scientifically derived values are based on ecotoxicological data and are used to establish environmental quality standards. rivm.nl The derivation of such limits underscores the recognized hazard that these compounds pose to the aquatic environment.

The release of chloroanilines into aquatic ecosystems can have far-reaching consequences. These compounds are persistent in the environment and can lead to water pollution. mdpi.comnih.gov Their toxicity to aquatic organisms can result in a decline in species populations and a degradation of habitat quality. nih.gov

The presence of chloroanilines can disrupt the delicate balance of aquatic food webs. Effects on primary producers like algae can have cascading effects on higher trophic levels. Furthermore, sub-lethal effects, such as altered behavior and reduced reproductive success, can have long-term implications for the health and dynamics of aquatic populations. nih.gov The accumulation of these chemicals in sediments can also create a long-term source of contamination for benthic organisms.

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment, resulting in a concentration of the chemical in the organism's tissues that is greater than in the surrounding environment. This is a particular concern for persistent organic pollutants.

For this compound, specific data on its bioaccumulative potential, such as a bioconcentration factor (BCF), is not available. chemicalbook.com However, a safety data sheet for the structurally similar compound 4-Chloro-2-fluoroaniline suggests that it may have some potential to bioaccumulate. thermofisher.com Chloroanilines, in general, are classified as persistent in aquatic environments, which suggests a potential for bioaccumulation in organisms and subsequent transfer through the food web. nih.gov The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (log Kow), is a key factor in its bioaccumulative potential. While a specific log Kow for this compound is not reported, the general characteristics of chloroanilines point towards a need to consider bioaccumulation as a potential environmental risk.

Biological Monitoring of Exposure (Human and Environmental)

Biological monitoring is a valuable tool for assessing the exposure of individuals or populations to chemicals in the workplace and the environment. cdc.govwho.int It involves the measurement of a chemical or its metabolites in biological samples, such as urine, blood, or exhaled air. wur.nl This approach provides an integrated measure of exposure from all routes, including inhalation, dermal contact, and ingestion, and can offer a more accurate assessment of health risk than environmental monitoring alone. cdc.govwur.nl

The selection of an appropriate biomarker is crucial for effective biological monitoring. cdc.gov This requires an understanding of the chemical's toxicokinetics, including its absorption, distribution, metabolism, and excretion. cdc.gov For many industrial chemicals, including aromatic amines, the measurement of urinary metabolites is a common and non-invasive method for assessing exposure. researchgate.net

For workers potentially exposed to this compound, monitoring urinary metabolites would be a primary strategy for assessing uptake. While specific metabolic pathways for this compound have not been detailed in the available literature, research on a closely related compound, 3-chloro-4-fluoroaniline (CFA), provides a strong model for a potential monitoring approach.

A study on CFA identified 2-amino-4-chloro-5-fluorophenyl sulphate as a major urinary metabolite. researchgate.net An analytical method using high-performance liquid chromatography (HPLC) with electrochemical detection was developed for the sensitive and specific measurement of this metabolite in urine. researchgate.net This method proved to be superior to previous gas chromatography (GC) techniques as it did not require a derivatization step, making it a faster and more cost-effective monitoring tool. researchgate.net The limit of detection for the metabolite was reported to be less than or equal to 0.01 mg/L (as CFA equivalent). researchgate.net

Hemoglobin Adduct Analysis

The formation of hemoglobin (Hb) adducts is a critical biomarker for assessing exposure to aromatic amines. These adducts are formed when reactive metabolites of the parent compound covalently bind to the hemoglobin protein in red blood cells. Due to the long lifespan of erythrocytes, Hb adducts provide an integrated measure of exposure over an extended period.

Studies on Analogous Compounds:

Research on 3-chloro-4-fluoroaniline (CFA) , an isomer of this compound, has demonstrated its capability to form hemoglobin adducts. In a study monitoring occupational exposure, the analysis of CFA adducts bound to hemoglobin was investigated as a method for long-term biological monitoring. The median Hb adduct concentration in one study of 75 workers was 9 pmoles CFA/g Hb, with a range of < 5 to 640 pmoles/g Hb. nih.gov In a second study of 46 workers, the median concentration was 12 pmoles/g Hb, with a range of 3 to 24 pmoles/g Hb. nih.gov Following incidents of exposure, a median concentration of 13 pmoles CFA/g Hb was found in 24 blood samples. nih.gov

Table 1: Hemoglobin Adduct Concentrations in Workers Exposed to 3-Chloro-4-fluoroaniline

| Study Group | Number of Samples | Median Hb Adduct Concentration (pmoles/g Hb) | Range of Hb Adduct Concentration (pmoles/g Hb) |

|---|---|---|---|

| Study 1 | 75 | 9 | < 5 - 640 |

| Study 2 | 46 | 12 | 3 - 24 |

| Post-Incident | 24 | 13 | < 5 - 52 |

Similarly, a study on 2,4-difluoroaniline (DFA) , which shares the fluoro- group at the 4-position and a halogen at the 2-position, monitored exposure through the measurement of hemoglobin adducts. In two studies involving 20 and 16 workers, median adduct concentrations of 10 pmoles/g Hb (range 1-83) and 20 pmoles/g Hb (range 4-322) were observed, respectively. nih.gov Animal studies with rats administered DFA orally showed a linear relationship between the dose and the adduct concentration. nih.gov

Table 2: Hemoglobin Adduct Concentrations in Workers Exposed to 2,4-Difluoroaniline

| Study Group | Number of Workers | Median Hb Adduct Concentration (pmoles/g Hb) | Range of Hb Adduct Concentration (pmoles/g Hb) |

|---|---|---|---|

| Study 1 | 20 | 10 | 1 - 83 |

| Study 2 | 16 | 20 | 4 - 322 |

These findings in structurally similar compounds suggest a high likelihood that this compound also forms hemoglobin adducts upon exposure, which could serve as a valuable biomarker for monitoring.

Methaemoglobin Content in Blood

Anilines and their derivatives are well-known inducers of methaemoglobinemia, a condition characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺). This conversion renders hemoglobin incapable of binding and transporting oxygen, leading to cyanosis and, in severe cases, life-threatening hypoxia.

Direct experimental data on the methaemoglobin-forming potential of this compound is limited. However, the toxicological profile of many halogenated anilines includes this hazardous effect. For instance, p-chloroaniline is a known causative agent of acquired methaemoglobinemia. nih.gov The presence of both chlorine and fluorine substituents on the aniline ring of this compound is anticipated to influence its metabolic activation and subsequent potential to induce methaemoglobin formation.

In studies of the analogous compound 2,4-difluoroaniline, methemoglobinemia was not observed at lower doses where hemoglobin adducts were still measurable. nih.gov This suggests that adduct formation can be a more sensitive biomarker of exposure than the observation of clinical methaemoglobinemia. nih.gov Given the chemical nature of this compound as a substituted aniline, it is plausible that it possesses the ability to induce methaemoglobin formation, particularly at higher exposure levels.

Advanced Research Topics and Future Directions

Development of Novel Synthetic Methodologies for Enhanced Sustainability

The pursuit of green chemistry principles is a driving force in modern chemical synthesis, aiming to reduce waste and avoid hazardous substances. sphinxsai.com Research into the synthesis of 2-Chloro-4-fluoroaniline and its derivatives is increasingly focused on developing more sustainable and efficient methodologies.

Conventional methods for synthesizing halogenated anilines often involve multi-step processes that can be resource-intensive and generate significant waste. researchgate.net Future methodologies are being designed to overcome these limitations by improving atom economy and reducing the use of toxic reagents and expensive metal catalysts. guidechem.comgoogle.com One approach involves the innovative use of byproducts from other chemical processes as starting materials, which not only provides a new synthetic route but also addresses waste utilization. google.com

Key areas for future development in sustainable synthesis include:

Catalyst Innovation: Developing robust, recyclable catalysts, such as palladium on carbon (Pd/C), can simplify processes and lower production costs. google.com

Process Simplification: Combining multiple reaction steps, such as nitro group reduction and dehalogenation, into a single process can enhance efficiency and yield. google.com

Alternative Reagents: Exploring eco-friendly reagents that avoid the formation of toxic byproducts is a critical goal. Green synthesis methods aim to replace hazardous chemicals like acetic anhydride (B1165640) with more benign alternatives. sphinxsai.com

Solvent Selection: The use of aqueous solutions or other environmentally friendly solvents is being investigated to replace traditional organic solvents. google.com

A comparison of traditional versus emerging green synthesis concepts is outlined below.

| Feature | Conventional Synthesis | Sustainable (Green) Synthesis |

| Starting Materials | Often reliant on primary petrochemical sources. | May utilize byproducts from other industrial processes. google.com |

| Catalysts | Can involve expensive, toxic, or single-use catalysts. guidechem.comgoogle.com | Focus on recyclable, efficient, and non-toxic catalysts. google.com |

| Reagents & Solvents | May use hazardous reagents like acetic anhydride and organic solvents. sphinxsai.com | Employs environmentally friendly reagents and aqueous solutions. sphinxsai.comgoogle.com |

| Process | Often multi-step with purification required at each stage. researchgate.net | Aims for simplified, one-pot reactions to improve efficiency. google.com |

| Byproducts | Can generate significant and sometimes hazardous waste. | Designed to produce minimal, non-toxic byproducts like salts. eurekalert.org |

Exploration of New Applications in Emerging Fields